molecular formula C22H18O8 B8401839 Epicatechin 3-O-p-hydroxybenzoate CAS No. 108907-45-5

Epicatechin 3-O-p-hydroxybenzoate

Cat. No.: B8401839
CAS No.: 108907-45-5
M. Wt: 410.4 g/mol
InChI Key: HRNWMQFQEGGZKA-NHCUHLMSSA-N
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Description

Epicatechin 3-O-p-hydroxybenzoate (CAS 108907-45-5) is a flavan-3-ol derivative belonging to the class of organic compounds known as catechins . This compound has a molecular formula of C22H18O8 and a molecular weight of 410.40 g/mol . With five hydrogen bond donors and eight hydrogen bond acceptors, it has a topological polar surface area of approximately 137 Ų . It has been identified in various foods, such as black tea, green tea, and other teas from Camellia sinensis , and may serve as a biomarker for the consumption of these products . A recent network pharmacology study identified this compound as a major bioactive metabolite in chicory ( Cichorium intybus ), highlighting its significant potential for type 2 diabetes research . The study, which screened 59 compounds, reported that this compound exhibited a high drug-likeness score of 0.90 . Research into related catechins, such as epicatechin, shows they can attenuate the activation of the NF-κB proinflammatory signaling pathway . Furthermore, studies on epicatechin have demonstrated its protective effects on red blood cell (RBC) membranes, reducing hemolysis induced by oxidative stress from hydrogen peroxide and increasing intracellular ATP levels . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

108907-45-5

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H18O8/c23-13-4-1-11(2-5-13)22(28)30-20-10-15-17(26)8-14(24)9-19(15)29-21(20)12-3-6-16(25)18(27)7-12/h1-9,20-21,23-27H,10H2/t20-,21-/m1/s1

InChI Key

HRNWMQFQEGGZKA-NHCUHLMSSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Epicatechin 3-O-gallate
  • Molecular Formula : C₂₂H₁₈O₁₀ ().
  • Substituent : Gallate ester (3,4,5-trihydroxybenzoic acid) instead of p-hydroxybenzoate.
  • Source : Green tea, grape seeds ().
  • Bioactivity : Galloyl groups enhance antioxidant capacity due to increased hydroxylation, making this compound more potent than p-hydroxybenzoate derivatives .
Epicatechin 3-glucoside
  • Molecular Formula : C₂₁H₂₂O₁₁ ().
  • Substituent : Glucose moiety at the 3-OH position.
  • Metabolism : Detected in plasma after green tea extract (GTE) consumption; glucosides are hydrolyzed to release aglycones for absorption .
Methylated Derivatives
  • Examples : 5,3'-di-O-methyl-(-)-epicatechin, 5,7,3'-tri-O-methyl-(-)-epicatechin ().

Bioavailability and Metabolism

  • Epicatechin 3-O-p-hydroxybenzoate: Likely hydrolyzed in vivo to release (-)-epicatechin and p-hydroxybenzoic acid. The ester bond may delay absorption compared to non-esterified epicatechin ().
  • Parent (-)-Epicatechin : Rapidly absorbed, with plasma concentrations peaking at 2 hours post-consumption (e.g., from chocolate), increasing antioxidant capacity by 31% .
This compound
  • The p-hydroxybenzoate group provides one additional hydroxyl group compared to non-esterified epicatechin, but fewer than gallate derivatives .
Proanthocyanidins
  • Structure : Dimers (e.g., epicatechin-(4β→8)-epicatechin) or trimers of flavan-3-ols.
  • Activity: IC₅₀ values of 2.4–2.6 µg/mL for proanthocyanidins from Aesculus seeds, surpassing monomeric epicatechin in DPPH radical scavenging .
Gallate Esters
  • Activity : Epigallocatechin-3-O-gallate (EGCG) and related compounds exhibit higher radical scavenging due to trihydroxybenzoate groups .

Data Table: Key Comparative Properties

Compound Molecular Formula Substituent Source Key Bioactivity/Bioavailability
This compound C₂₂H₁₈O₈ p-hydroxybenzoate Buckwheat Moderate antioxidant; ester hydrolysis in vivo
Epicatechin 3-O-gallate C₂₂H₁₈O₁₀ Gallate Tea, grapes High antioxidant activity (IC₅₀ < 2 µM)
(-)-Epicatechin C₁₅H₁₄O₆ None Chocolate, fruits Rapid absorption; plasma antioxidant ↑31%
Proanthocyanidin dimers C₃₀H₂₄O₁₂ Epicatechin-(4β→8)-epicatechin Aesculus seeds IC₅₀ 2.4–2.6 µg/mL (DPPH)

Research Findings and Implications

  • Metabolic Fate: Esterified catechins like this compound are likely metabolized into smaller phenolic acids, contributing to systemic antioxidant effects .
  • Comparative Efficacy : While less potent than gallate esters, p-hydroxybenzoate derivatives may offer unique benefits in plant defense and dietary antioxidants due to their stability and specific hydroxylation patterns .

Preparation Methods

Ethanol Reflux Extraction

The primary method for obtaining epicatechin 3-O-p-hydroxybenzoate involves ethanol reflux extraction of buckwheat groats. Key parameters include:

  • Raw material preparation : Dehulled buckwheat seeds are ground into flour (300 g) using a vibrating sample mill.

  • Solvent system : Ethanol (6 L) at 80°C under reflux for 1 hour.

  • Filtration and concentration : The extract is filtered through Advantec no. 5C filter paper and concentrated under reduced pressure at 40°C.

This crude extract contains a mixture of phenolic compounds, including catechins, proanthocyanidins, and flavonoids.

Purification Strategies

Sephadex LH-20 Column Chromatography

The concentrated crude extract is fractionated using Sephadex LH-20 column chromatography:

  • Column dimensions : 46 × 730 mm.

  • Elution protocol : Stepwise elution with ethanol and methanol, yielding eight fractions (A–H).

  • Active fractions : Antioxidant activity is concentrated in fractions E, F, and H, with fraction F showing the highest activity.

Table 1: Elution Profile and Yields of Sephadex LH-20 Fractions

FractionEluentKey ComponentsYield (mg)
EEthanolRutin, epicatechin derivatives26.1
FEthanolEpicatechin 3-O-p-hydroxybenzoate30.4
HMethanolHigh-molecular-weight polyphenols26.6

Preparative High-Performance Liquid Chromatography (HPLC)

Fractions E and F undergo further purification via preparative HPLC:

  • Column : Cosmosil 5C18 (20 × 250 mm).

  • Mobile phase : Linear gradient of methanol/water (5–59% methanol over 48 minutes) with 2.5% acetic acid.

  • Detection : UV monitoring at 280 nm.

Epicatechin 3-O-p-hydroxybenzoate elutes at 22.5 minutes under these conditions, with a yield of 7.7 mg from 300 g of buckwheat flour.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of epicatechin 3-O-p-hydroxybenzoate is confirmed through 1D and 2D NMR experiments:

  • 1H NMR (acetone-d6) : Signals at δ 7.64 (d, J = 9 Hz, H-2′′/H-6′′) and δ 6.78 (d, J = 9 Hz, H-3′′/H-5′′) confirm the p-hydroxybenzoate moiety.

  • 13C NMR : A carbonyl signal at δ 166.3 ppm verifies the ester linkage at the C-3 position of epicatechin.

  • 2D COLOC : Correlations between the anomeric proton of glucose (δ 4.72) and C-7 of the catechin skeleton (δ 156.2) rule out glycosylation.

Enzymatic Hydrolysis

Treatment with tannase (6 mg) cleaves the ester bond, releasing p-hydroxybenzoic acid and epicatechin:

  • Conditions : Aqueous solution shaken at room temperature for 1 hour.

  • Products : Identified via HPLC co-chromatography with authentic standards.

Optimization and Challenges

Solvent Selection

Methanol/water mixtures with acetic acid (2.5%) enhance separation efficiency by suppressing phenol ionization.

Purity Assessment

  • Analytical HPLC : Purity >95% confirmed using a photodiode array detector.

  • Thin-Layer Chromatography (TLC) : Silica gel plates with n-hexane/ether (95:5) visualize lipids, ensuring no contamination.

Yield Limitations

The compound’s low abundance in buckwheat (0.025% w/w) necessitates large-scale extraction, posing economic challenges for industrial production.

Comparative Analysis of Methods

Table 2: Efficiency of Purification Techniques

TechniquePurity (%)Recovery (%)Time (Hours)
Sephadex LH-2070–806012
Preparative HPLC>95854
Tannase hydrolysis98901

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and purifying Epicatechin 3-O-p-hydroxybenzoate from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Researchers should document solvent purity, temperature, and gradient conditions to ensure reproducibility. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data .
  • Key Steps :

Optimize extraction solvents based on compound polarity.

Use TLC or HPLC for preliminary purity assessment.

Validate final purity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry.

Q. How can researchers ensure accurate structural elucidation of Epicatechin 3-O-p-hydroxybenzoate?

  • Answer : Combine spectroscopic and computational methods:

  • NMR : Analyze aromatic proton signals (6.5–8.0 ppm for benzoate moiety) and flavan-3-ol backbone peaks (2.5–5.5 ppm).
  • MS : Confirm molecular ion ([M-H]⁻) and fragmentation patterns.
  • Computational Chemistry : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .
    • Documentation : Report instrument parameters (e.g., NMR field strength, MS ionization mode) to enable replication .

Advanced Research Questions

Q. How should a PICOT framework be applied to design a study on the bioactivity of Epicatechin 3-O-p-hydroxybenzoate?

  • Answer :

  • Population (P) : Define biological models (e.g., in vitro cell lines, murine models for inflammation).
  • Intervention (I) : Specify compound concentration, administration route (oral vs. intravenous), and exposure duration.
  • Comparison (C) : Use positive controls (e.g., standard antioxidants) and vehicle controls.
  • Outcome (O) : Quantify biomarkers (e.g., TNF-α reduction, ROS scavenging).
  • Time (T) : Determine acute vs. chronic exposure timelines.
    • Rationale : This structure ensures hypothesis-driven experimental design and facilitates systematic literature reviews .

Q. What strategies resolve contradictions in reported bioactivity data for Epicatechin 3-O-p-hydroxybenzoate?

  • Answer :

Meta-analysis : Aggregate data from multiple studies, adjusting for variables like dosage and model systems.

Dose-Response Studies : Establish clear concentration-effect relationships.

Mechanistic Validation : Use knock-out models or siRNA to confirm target pathways.

FINER Criteria : Evaluate if prior studies addressed Feasibility, Novelty, Ethics, and Relevance .

Q. How can synthetic routes for Epicatechin 3-O-p-hydroxybenzoate be optimized for scalability?

  • Answer :

  • Retrosynthetic Analysis : Prioritize protecting-group strategies for hydroxyl moieties on the flavan-3-ol core.
  • Catalysis : Explore enzymatic esterification (e.g., lipases) for regioselective benzoate attachment.
  • Green Chemistry : Substitute toxic solvents (DCM) with ionic liquids or supercritical CO₂ .
    • Validation : Monitor reaction progress via LC-MS and optimize yields using design-of-experiment (DoE) methodologies.

Methodological and Ethical Considerations

Q. What are best practices for integrating Epicatechin 3-O-p-hydroxybenzoate research into a literature review?

  • Answer :

  • Search Strategy : Use PICOT terms in databases (PubMed, SciFinder) with Boolean operators (e.g., "flavan-3-ol AND benzoate ester AND antioxidant").
  • Critical Appraisal : Apply AMSTAR-2 for systematic reviews or CONSORT for clinical trials.
  • Synthesis : Tabulate data on bioactivity, dosage, and experimental models to identify knowledge gaps .

Q. How should researchers address ethical considerations in preclinical studies involving Epicatechin 3-O-p-hydroxybenzoate?

  • Answer :

  • Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample-size minimization.
  • Data Integrity : Pre-register study protocols (e.g., OSF) to prevent outcome manipulation.
  • Conflict of Interest : Disclose funding sources and patent affiliations .

Data Presentation and Reproducibility

Q. What standards apply to reporting experimental data for Epicatechin 3-O-p-hydroxybenzoate?

  • Answer :

  • Chemical Documentation : Provide CAS number, purity (HPLC), and supplier details per IUPAC guidelines.
  • Spectroscopic Data : Include raw NMR/MS files in supplementary materials.
  • Statistical Analysis : Use ANOVA with post-hoc tests for multi-group comparisons; report p-values and effect sizes .

Q. How can computational models enhance understanding of Epicatechin 3-O-p-hydroxybenzoate’s molecular interactions?

  • Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • Validation : Correlate in silico results with in vitro assays (e.g., SPR, ITC) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Epicatechin 3-O-p-hydroxybenzoate
Reactant of Route 2
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Epicatechin 3-O-p-hydroxybenzoate

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